molecular formula C10H8ClN3 B3045508 3-(6-Chloropyridazin-3-yl)aniline CAS No. 108810-90-8

3-(6-Chloropyridazin-3-yl)aniline

Cat. No.: B3045508
CAS No.: 108810-90-8
M. Wt: 205.64 g/mol
InChI Key: AOJRFIYYPMBVPV-UHFFFAOYSA-N
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Description

3-(6-Chloropyridazin-3-yl)aniline is a useful research compound. Its molecular formula is C10H8ClN3 and its molecular weight is 205.64 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(6-chloropyridazin-3-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-10-5-4-9(13-14-10)7-2-1-3-8(12)6-7/h1-6H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJRFIYYPMBVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558411
Record name 3-(6-Chloropyridazin-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108810-90-8
Record name 3-(6-Chloropyridazin-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of Pyridazine Core Structures in Contemporary Medicinal Chemistry

The pyridazine (B1198779) ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its polar nature, hydrogen bonding capabilities, and specific steric arrangements, make it an attractive component in the design of new drugs. researchgate.net The presence of the pyridazine core can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

Pyridazine derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, analgesic, and antimicrobial properties. nih.govnih.govnih.gov The ability to easily functionalize the pyridazine ring allows chemists to fine-tune the biological activity and selectivity of the resulting compounds. nih.gov This has led to the development of several clinically used drugs and numerous candidates in various stages of clinical trials that incorporate the pyridazine motif. bldpharm.com

An Overview of Research Trajectories for Arylaminopyridazine Scaffolds in Chemical Biology

Strategic Approaches to the Construction of Pyridazinyl-Aniline Frameworks

The creation of pyridazinyl-aniline structures relies on a set of fundamental organic reactions that allow for the precise assembly of these heterocyclic systems.

Nucleophilic substitution is a cornerstone of pyridazine (B1198779) chemistry. wur.nlacs.orgrsc.org The electron-deficient nature of the pyridazine ring, particularly when substituted with leaving groups like halogens, makes it susceptible to attack by nucleophiles. In the context of synthesizing this compound and its analogs, nucleophilic aromatic substitution (SNAr) is a key reaction. acs.org

The pyridazine ring's carbon atoms are sp2 hybridized, and substitution can occur through various mechanisms, including the SN(ANRORC) mechanism, which involves the Addition of a Nucleophile, Ring Opening, and Ring Closure. wur.nl The reaction of a halogenated pyridazine with an amine, such as a substituted aniline (B41778), is a common method to forge the crucial carbon-nitrogen bond, leading to the desired pyridazinyl-aniline framework. The reactivity of halopyridazines in SNAr reactions is a critical factor, and these reactions often require specific conditions, such as elevated temperatures or the use of a base, to proceed efficiently. acs.org

For instance, the synthesis of 2-alkoxy and 2-amino analogues of certain pharmaceutical compounds has been achieved through a sequence involving C-H bond fluorination followed by SNAr. acs.org This highlights the utility of nucleophilic substitution in introducing a variety of functional groups onto the pyridazine core.

Catalytic hydrogenation is a powerful technique for modifying pyridazine and other nitrogen-containing heterocyclic compounds. researchgate.netasianpubs.orgyoutube.com While often used for the reduction of the heterocyclic ring to its saturated form (e.g., piperidine (B6355638) from pyridine), it can also be employed for the selective reduction of specific functional groups attached to the pyridazine ring. researchgate.netasianpubs.orgresearchgate.net

In the synthesis of pyridazine derivatives, catalytic hydrogenation can be used to reduce nitro groups to amino groups, a key transformation for introducing the aniline moiety. For example, a nitropyridazine precursor could be hydrogenated to form the corresponding aminopyridazine. Various catalysts are employed for this purpose, including palladium, platinum (e.g., PtO2, Adams' catalyst), rhodium, and nickel. asianpubs.orgyoutube.com The choice of catalyst and reaction conditions (e.g., pressure, temperature, solvent) is crucial for achieving high selectivity and yield. asianpubs.orgresearchgate.net For example, the hydrogenation of substituted pyridines to piperidines has been successfully carried out using PtO2 in glacial acetic acid under pressures of 50 to 70 bar. asianpubs.org Bimetallic nanoparticles, such as those based on palladium and copper or silver, have also shown high activity in the selective hydrogenation of pyridine (B92270) derivatives. researchgate.net

The synthesis of complex molecules containing the this compound scaffold often necessitates multistep reaction sequences. acs.orgnih.govbeilstein-journals.org These pathways allow for the gradual construction of the target molecule, with each step introducing a specific functional group or structural element. Such strategies are essential for accessing derivatives with diverse substitution patterns, which is often a requirement for structure-activity relationship (SAR) studies in drug discovery. acs.orgnih.gov

A typical multistep synthesis might begin with a simple, commercially available pyridazine derivative, such as 3,6-dichloropyridazine (B152260). researchgate.net This starting material can then be subjected to a series of reactions, including nucleophilic substitutions, cross-coupling reactions (e.g., Suzuki-Miyaura), and functional group interconversions, to build up the desired complexity. acs.orgresearchgate.net For example, a synthetic route to pyridine-derived analogues of a known drug involved a Heck reaction, bromination, Suzuki-Miyaura cross-coupling, hydrolysis, and further bromination to construct the core structure before introducing the final side chains. nih.gov The development of these synthetic routes often requires careful planning to ensure compatibility of functional groups and to control regioselectivity at each step.

Precursor Compounds and Key Intermediates for this compound Analogs

The efficient synthesis of this compound and its derivatives is highly dependent on the availability and reactivity of key precursor compounds and intermediates.

3,6-Dichloropyridazine is a versatile and widely used starting material in the synthesis of a vast array of pyridazine derivatives. researchgate.netguidechem.comchemicalbook.com Its two chlorine atoms are susceptible to nucleophilic displacement, and their differential reactivity can often be exploited to achieve selective functionalization. This off-white to brownish crystalline powder is a foundational building block for many synthetic pathways leading to complex pyridazines. chemicalbook.com

The synthesis of 3,6-dichloropyridazine itself can be achieved from maleic anhydride (B1165640) and hydrazine (B178648) hydrate (B1144303) to form 3,6-dihydroxypyridazine, which is then chlorinated using reagents like phosphorus pentachloride or N-chlorosuccinimide. google.com Once obtained, 3,6-dichloropyridazine can undergo sequential nucleophilic substitution reactions. For instance, reaction with one equivalent of an amine can lead to a mono-amino-mono-chloro-pyridazine, which can then be further functionalized at the remaining chlorine position. nih.gov This stepwise approach allows for the introduction of different substituents at the 3- and 6-positions of the pyridazine ring, providing access to a wide range of analogs. For example, 3,6-dichloropyridazine can be reacted with ethanol (B145695) to synthesize 6-chloropyridazin-3-ol. chemicalbook.com

Amination reactions are fundamental to the synthesis of the "aniline" portion of this compound and its analogs. This class of reactions involves the introduction of an amino group onto the pyridazine ring, typically through the displacement of a halide.

The direct amination of a chloropyridazine, such as 3,6-dichloropyridazine, with ammonia (B1221849) or a primary or secondary amine is a common method for producing chloropyridazinamines. google.com For example, 3-amino-6-chloropyridazine (B20888) can be synthesized by reacting 3,6-dichloropyridazine with ammonia water in a suitable solvent at elevated temperatures. google.com The reaction conditions, including the choice of solvent (e.g., acetonitrile, methanol, DMF), temperature, and the ratio of reactants, can be optimized to achieve high yields of the desired product. google.com This intermediate, 3-amino-6-chloropyridazine, is a crucial precursor for the synthesis of more complex pyridazine derivatives through further functionalization of the amino group or the remaining chlorine atom.

Derivatization Strategies and Post-Synthetic Modifications of Pyridazine Scaffolds

The pyridazine core, particularly when substituted with reactive groups like chloro- and amino-moieties, serves as a versatile platform for constructing more complex molecular architectures. Derivatization strategies focus on leveraging these functional groups to introduce new substituents, build fused ring systems, and fine-tune the molecule's properties.

Condensation Reactions with Amino Acids and Substituted Anilines

The amino group on the aniline ring of this compound provides a reactive handle for condensation reactions. This nucleophilic site can react with electrophilic partners such as carboxylic acids and their derivatives, including amino acids, to form amide bonds. While specific examples involving this compound with amino acids are not extensively detailed in the reviewed literature, the general reactivity of anilines is well-established. Such reactions would typically proceed via activation of the carboxylic acid (e.g., using carbodiimides) or by converting the acid to a more reactive species like an acyl chloride.

Condensation with other substituted anilines is a known strategy for creating larger, more complex structures. For instance, related reactions involving the condensation of 1,3-diiminoisoindoline (B1677754) with various p-substituted anilines have been successfully demonstrated, yielding two-unit products. surrey.ac.uk These processes highlight the utility of amine functionalities in extending heterocyclic systems. surrey.ac.uk Similarly, hydrazide derivatives of chloropyridazines can undergo condensation to form complex polycyclic molecules. researchgate.net

Formation of Fused Heterocyclic Ring Systems Involving Pyridazines

The pyridazine ring is a valuable building block for the synthesis of fused polycyclic heteroaromatic systems. thieme-connect.comdigitellinc.com These reactions often involve intramolecular or intermolecular cyclizations that build additional rings onto the pyridazine scaffold. A key strategy involves using a precursor that contains both the pyridazine unit and another reactive group, which can participate in a ring-closing reaction.

One notable example is the synthesis of a pyridazino[4,5-b]quinoxaline (B102560) derivative. The process starts with a precursor like N'-(6-chloropyridazin-3-yl)benzohydrazide, which undergoes cyclization to form the complex, fused structure 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone. researchgate.net This transformation illustrates how the inherent reactivity of the pyridazine system can be harnessed to create elaborate heterocyclic frameworks. researchgate.net Other methodologies include the reaction of pyridazine derivatives with compounds like malononitrile (B47326) to yield fused systems such as pyrazolopyridines and thiazolyl pyridazines. nih.gov These approaches are part of a broader effort to develop novel pathways to pyridazino-fused polycycles through combinations of catalytic C-C bond-forming processes and subsequent condensation or substitution reactions. thieme-connect.com

Halogen Substitution and Functional Group Interconversions on Pyridazine Rings

The chlorine atom at the 6-position of the pyridazine ring in this compound is a key site for synthetic modification. As part of an electron-deficient heteroaromatic system, this halogen is susceptible to nucleophilic aromatic substitution (SNAr). uni-muenchen.deresearchgate.net This allows the chlorine to be displaced by a variety of nucleophiles, enabling the introduction of diverse functional groups.

The synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine via reaction with ammonia is a direct example of such a substitution, where one chlorine atom is selectively replaced by an amino group. google.com The reactivity of the C-Cl bond can be further exploited to introduce other substituents. For example, 3-chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine can be converted to the corresponding thione by reaction with phosphorus pentasulphide, demonstrating a halogen and functional group interconversion. nih.gov

Functional group interconversions are fundamental in modifying the pyridazine scaffold. fiveable.mesolubilityofthings.com These transformations can include the conversion of chloro groups to other functionalities or the modification of substituents elsewhere on the ring. For instance, a chloro group can be replaced by a hydroxyl group, as seen in the conversion of 3,6-dichloropyridazine to 6-chloropyridazin-3-ol. chemicalbook.com Modern methods for halogenating pyridines and related azines, often involving designed phosphine (B1218219) reagents or Zincke imine intermediates, highlight the advanced chemical strategies available for manipulating halogen substituents on such heterocyclic rings. nih.govchemrxiv.orgchemrxiv.org

Table 1: Examples of Halogen Substitution and Functional Group Interconversion on Pyridazine Rings This table is interactive. Users can sort columns and search for specific data.

Starting Material Reagent(s) Product Reaction Type Reference
3,6-Dichloropyridazine Ammonia Water (NH₄OH) 3-Amino-6-chloropyridazine Nucleophilic Substitution google.com
3,6-Dichloropyridazine Ethanol (reflux) 6-Chloropyridazin-3-ol Nucleophilic Substitution chemicalbook.com
3-Chloro-4-(...)-6-phenylpyridazine Phosphorus Pentasulphide (P₄S₁₀) 4-(...)-6-phenylpyridazine-3(2H)-thione Thionation (Halogen replacement) nih.gov
3,6-Dichloropyridazine Phosphorus Pentachloride (PCl₅) 3,6-Dichloropyridazine (from dihydroxy precursor) Chlorination google.com

Methodological Considerations in Synthetic Protocols

The successful synthesis and isolation of pyridazine derivatives hinge on careful consideration of reaction parameters and purification strategies. Optimizing these factors is crucial for achieving high yields, purity, and reproducibility.

Optimization of Solvent Systems and Reaction Conditions

The choice of solvent and reaction conditions, such as temperature and catalysts, can dramatically influence the outcome of synthetic transformations involving pyridazines. researchgate.net Solvents can affect reactant solubility, reaction rates, and even the position of chemical equilibria. For the synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine, various solvents have been explored. Reactions have been successfully carried out in acetonitrile, methanol, and DMF, with temperatures ranging from 85°C to 180°C, demonstrating that conditions can be tuned to optimize yield. google.com

In more complex syntheses, such as palladium-catalyzed cross-coupling reactions to functionalize pyridazine rings, a systematic optimization of multiple parameters is often necessary. acs.org This can involve screening different catalysts, bases, and solvents. For example, in a Pd-catalyzed annulation, solvents like DMF, DMA, and DMSO were tested, with DMF proving superior, and the addition of a Lewis acidic additive like Zn(OAc)₂ was found to significantly improve reaction efficiency. acs.org The temperature is another critical variable, with increases often leading to higher yields, as observed when raising the temperature from 100°C to 120°C in the aforementioned reaction. acs.org

Table 2: Optimization of Reaction Conditions for Pyridazine-Related Syntheses This table is interactive. Users can sort columns and search for specific data.

Reaction Substrates Catalyst/Base Solvent Temperature (°C) Yield (%) Reference
Amination 3,6-Dichloropyridazine, Ammonia - / - Methanol 85 91.4 google.com
Amination 3,6-Dichloropyridazine, Ammonia - / - Acetonitrile 120 93.8 google.com
Amination 3,6-Dichloropyridazine, Ammonia - / - DMF 180 93.7 google.com
[3+2] Annulation Imidazopyridine, 2-Bromobenzoic acid Pd(OAc)₂ / K₂CO₃ DMF 100 29 acs.org
[3+2] Annulation Imidazopyridine, 2-Bromobenzoic acid Pd(OAc)₂ / Cs₂CO₃ DMF 100 62 acs.org
[3+2] Annulation Imidazopyridine, 2-Bromobenzoic acid Pd(OAc)₂ / Cs₂CO₃ + Zn(OAc)₂ DMF 120 81 acs.org

Advanced Purification Techniques for Pyridazine Compounds

The isolation and purification of pyridazine derivatives from reaction mixtures are critical steps to obtain materials of sufficient purity for subsequent use or analysis. A combination of techniques is often employed.

Recrystallization is a common and effective method for purifying solid products. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution. This technique was used to purify 3-amino-6-chloropyridazine. google.com

Silica Gel Column Chromatography is a cornerstone of modern organic synthesis for separating complex mixtures. nih.gov This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) while being moved by a mobile phase (eluent). It is highly effective for isolating target compounds from starting materials, by-products, and catalysts. This method is explicitly mentioned for the purification of complex pyridazine derivatives, including the rotamers of 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone using chloroform (B151607) as the eluent. researchgate.net The choice of eluent system, often a mixture of solvents like n-hexane and ether, is optimized to achieve the best separation. nih.gov

Other techniques include trituration, where a crude solid is washed with a solvent in which it is insoluble to remove soluble impurities, and preparative thin-layer chromatography (TLC) for smaller-scale separations. chemicalbook.com The purity of the final compound is typically verified using analytical methods such as NMR spectroscopy and mass spectrometry. researchgate.netnih.gov

Structure Activity Relationship Sar Investigations and Design Principles for 3 6 Chloropyridazin 3 Yl Aniline Derivatives

Influence of Substituent Effects on Biological Activity

The biological activity of 3-(6-chloropyridazin-3-yl)aniline derivatives is profoundly influenced by the nature and position of substituents on both the pyridazine (B1198779) and aniline (B41778) rings. These modifications can modulate the electronic properties, steric hindrance, and hydrogen bonding capabilities of the molecule, thereby affecting its interaction with the target protein.

Positional Isomerism and its Impact on Pharmacological Profiles

The point of attachment of the aniline moiety to the 6-chloropyridazine ring, as well as the substitution pattern on the aniline ring itself, plays a critical role in determining the pharmacological profile of the resulting compounds. While the 3-anilino substitution is a common motif, the investigation of its positional isomers, such as 2-(6-chloropyridazin-3-yl)aniline and 4-(6-chloropyridazin-3-yl)aniline, can lead to significant differences in biological activity. This is often attributed to the altered orientation of the aniline ring relative to the pyridazine core, which in turn affects the molecule's ability to fit into the binding pocket of a target protein and form key interactions.

Furthermore, the position of substituents on the aniline ring (ortho, meta, or para) can drastically alter the compound's properties. For instance, studies on related anilino-pyrimidine kinase inhibitors have shown that the placement of solubilizing groups on the aniline ring can impact the selectivity of the inhibitor. nih.gov In a series of 1,2,3-triazole derivatives linked to an aniline moiety, it was observed that the lipophilicity of para-substituted compounds was significantly lower than their ortho- and meta-isomers, which could be attributed to a more rigid structure and reduced intramolecular interactions. nih.gov Such modifications in lipophilicity and conformation directly influence the pharmacokinetic and pharmacodynamic properties of the drug candidates.

Role of Specific Functional Groups in Ligand-Target Interactions

The inherent functional groups of this compound, namely the chloro and amino groups, are pivotal for its biological activity. The chlorine atom at the 6-position of the pyridazine ring is a key feature. It is an electron-withdrawing group that can influence the pKa of the pyridazine nitrogens and participate in halogen bonding with the target protein, a type of non-covalent interaction that is increasingly recognized for its importance in drug design. nih.gov The chloro group can also serve as a synthetic handle for further modifications through nucleophilic substitution reactions, allowing for the introduction of a diverse range of functionalities to explore the SAR. researchgate.net

The amino group of the aniline moiety is a crucial hydrogen bond donor and can form critical interactions with amino acid residues in the active site of target proteins, such as kinases. nih.gov The basicity of this amino group, which can be modulated by substituents on the aniline ring, is a key determinant of its interaction strength. Electron-donating groups generally increase the basicity, while electron-withdrawing groups decrease it. doubtnut.com The strategic placement of other functional groups, such as hydroxyl or methoxy (B1213986) groups, can introduce additional hydrogen bond donor or acceptor capabilities, further enhancing the binding affinity and selectivity of the derivatives.

Molecular Design Strategies for Enhanced Target Modulation

The development of novel and potent drug candidates based on the this compound scaffold relies on various molecular design strategies aimed at optimizing ligand-target interactions and improving drug-like properties.

Bioisosteric Replacements in Pyridazine Scaffold Optimization

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and biological properties of a lead compound. In the context of this compound derivatives, bioisosteric replacements can be applied to various parts of the molecule. For instance, the chlorine atom at the 6-position of the pyridazine ring can be replaced with other groups of similar size and electronic properties, such as a methyl or trifluoromethyl group, to probe the importance of the halogen bond and steric interactions.

The aniline ring itself can be a subject for bioisosteric replacement to mitigate potential metabolic liabilities or to explore new interaction landscapes. Heterocyclic rings, such as pyridine (B92270) or pyrazole, can be used as bioisosteres for the aniline moiety. This approach, often referred to as scaffold hopping, can lead to the discovery of novel chemical series with improved properties. For example, replacing a phenyl group with a pyridyl or pyrimidyl ring has been shown to enhance metabolic stability. researchgate.net

Scaffold Truncation and Hybridization Approaches in Lead Discovery

Scaffold truncation involves simplifying a complex molecule to its core pharmacophore to identify the minimal structural requirements for biological activity. This can lead to the design of smaller, more efficient ligands with better physicochemical properties. Conversely, scaffold hybridization involves combining two or more pharmacophoric moieties to create a new hybrid molecule with potentially enhanced or dual activity. nih.gov

The this compound scaffold can be hybridized with other heterocyclic systems known to possess biological activity. For instance, the molecular hybridization of a chloropyridazine moiety with other pharmacophores has been explored to develop potential antitumor agents. nih.gov This strategy aims to improve anticancer activity, reduce the likelihood of drug resistance, and minimize side effects. nih.gov The combination of different pharmacophores can lead to compounds that interact with multiple targets or have a synergistic effect on a single target.

Conformational Analysis and Accessibility of Bioactive Conformations

The three-dimensional conformation of a drug molecule is a critical determinant of its biological activity. A molecule must adopt a specific conformation, often referred to as the bioactive conformation, to effectively bind to its biological target. nih.gov Therefore, conformational analysis is an essential component of the drug design process for this compound derivatives.

Computational methods, such as molecular modeling and quantum mechanics calculations, are often employed to predict the preferred conformations of these molecules and to understand how different substituents influence their conformational landscape. mdpi.com For example, a study on a complex derivative, 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino-[4,5-b]quinoxalin-2(1H)-ylmethanone, utilized B3LYP geometry and energy calculations to establish the structures of its stable conformers. nih.gov

The flexibility or rigidity of the molecule can also impact its biological activity. While a certain degree of flexibility is necessary for a molecule to adapt its conformation to the binding site, excessive flexibility can lead to a significant entropic penalty upon binding, thereby reducing its affinity. Therefore, the design of conformationally constrained analogs can be a valuable strategy to lock the molecule in its bioactive conformation and enhance its potency and selectivity.

Biological Targets and in Vitro Activity Profiles of 3 6 Chloropyridazin 3 Yl Aniline and Analogs

Enzyme Inhibition and Modulation Studies

The structural framework of 3-(6-chloropyridazin-3-yl)aniline serves as a foundation for the development of potent enzyme inhibitors and modulators.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. nih.govrsc.org Inhibition of VEGFR-2 is a well-established strategy in anticancer drug development. rsc.orgnih.gov The this compound scaffold has been incorporated into various heterocyclic systems to create potent VEGFR-2 inhibitors.

Derivatives containing the anilino-pyridazine moiety have shown significant inhibitory activity against VEGFR-2. For instance, a series of novel pyridine-derived compounds were designed and synthesized, with some exhibiting potent inhibition of VEGFR-2. nih.gov Compound 10 from this series displayed an IC₅₀ value of 0.12 µM against VEGFR-2, which is nearly as potent as the established inhibitor sorafenib (B1663141) (IC₅₀ = 0.10 µM). nih.gov Another study on 1H-1,2,4-triazol-3-yl-anilines described novel derivatives as potent ATP-competitive inhibitors of VEGFR-1 and VEGFR-2. nih.gov

Furthermore, the substitution pattern on the aniline (B41778) ring has been shown to be critical for activity. Studies have indicated that derivatives with a 1,4-aniline linker generally exhibit better anti-VEGFR-2 activity compared to those with a 1,3-aniline linker. nih.gov For example, a 4-fluorophenyl analog demonstrated strong anti-VEGFR-2 activity with an IC₅₀ of 64.8 nM. nih.gov The presence of a 3-fluoro or 3-chloro group on the phenyl ring also resulted in potent VEGFR-2 inhibitory properties, with IC₅₀ values of 47 nM and 75 nM, respectively. nih.gov

Interactive Table: VEGFR-2 Inhibition by this compound Analogs

Compound Modification Target IC₅₀ (µM) Source
Compound 10 Pyridine-derived analog VEGFR-2 0.12 nih.gov
Sorafenib Reference drug VEGFR-2 0.10 nih.gov
4-fluorophenyl analog 1,4-aniline linker VEGFR-2 0.0648 nih.gov
3-fluoro analog Phenyl ring substitution VEGFR-2 0.047 nih.gov

Pantothenate Kinase (PANK) Activation and Allosteric Modulation

Pantothenate kinases (PANKs) are essential regulatory enzymes in the biosynthesis of coenzyme A (CoA). nih.govnih.gov Small molecule activators of PANK that can overcome the natural feedback inhibition by CoA thioesters have shown therapeutic potential. nih.gov A notable analog, 1-(4-(6-chloropyridazin-3-yl)piperazin-1-yl)-2-(4-cyclopropyl-3-fluorophenyl)ethan-1-one, was investigated for the treatment of pantothenate kinase-associated neurodegeneration. efim.org

The optimization of pyridazine-based PANK activators has been a focus of research, aiming to improve cellular CoA activation potential, metabolic stability, and solubility. nih.gov Structure-guided design has led to the development of preclinical lead PANK modulators with the ability to significantly increase brain CoA levels. nih.gov For instance, compound 22 (BBP-671) from a series of pyridazine (B1198779) activators advanced into clinical testing. nih.gov The choice of a chloro or cyano group on the pyridazine ring was found to balance the biochemical potency for optimal CoA elevation. nih.gov

Kinase Inhibitor Development (e.g., RAF, c-Met, CDK2)

The versatility of the this compound scaffold extends to the inhibition of other kinases implicated in cancer, such as RAF, c-Met, and CDK2.

c-Met: The c-Met receptor tyrosine kinase is a well-known target in oncology. nih.gov Analogs of this compound have been explored as c-Met inhibitors. For example, PF-2341066 was identified as a potent inhibitor of both c-Met and the anaplastic lymphoma kinase (ALK) fusion protein. nih.gov In biochemical assays, PF-2341066 was selective for c-Met and ALK at pharmacologically relevant concentrations. nih.gov Another study focused on 2-substituted aniline pyrimidine (B1678525) derivatives as dual Mer/c-Met inhibitors, with compound 18c showing robust inhibitory activity against both kinases with IC₅₀ values of 18.5 nM for Mer and 33.6 nM for c-Met. nih.gov

CDK2: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. nih.gov While direct studies on this compound for CDK2 inhibition are less common, the broader class of aminopyrazole and pyrimidine inhibitors highlights the potential of related scaffolds. For instance, 3-aminopyrazole (B16455) derivatives have been identified as a class of CDK2/cyclin A inhibitors. nih.gov Pfizer has been developing PF-07104091, a potent and selective CDK2 inhibitor, for the treatment of certain cancers. google.comoncologypipeline.com

Dihydropteroate Synthase Inhibition

While the primary focus of research on this compound and its analogs has been on kinase inhibition, the structural motifs present in this compound could potentially interact with other enzyme classes. Dihydropteroate synthase (DHPS) is an enzyme involved in folate biosynthesis, a pathway targeted by sulfonamide antibiotics. The aniline substructure within this compound is a common feature in many DHPS inhibitors. However, specific studies directly evaluating the inhibitory activity of this compound against DHPS are not prominently reported in the reviewed literature.

Antiproliferative and Cytotoxic Activities in Cancer Research

The inhibitory effects of this compound analogs on various kinases translate into significant antiproliferative and cytotoxic activities against a range of cancer cell lines.

In Vitro Efficacy against Diverse Cancer Cell Lines (e.g., HT-29, T-47D, MDA-MB-231)

Analogs based on the this compound scaffold have demonstrated broad-spectrum anticancer activity.

HT-29 (Colon Cancer): Studies have shown that compounds with this core structure can inhibit the growth of HT-29 cells. For example, meroterpenoids isolated from a brown seaweed were found to inhibit the growth of HT-29 cells. mdpi.com

T-47D (Breast Cancer): This cell line is often used to test hormone-dependent breast cancer therapies. Phosphoryl-substituted steroidal pyridazines have shown cytotoxicity against breast cancer cells with IC₅₀ values starting from 5.9 μM. rsc.org

MDA-MB-231 (Triple-Negative Breast Cancer): This aggressive breast cancer subtype is a key target for new therapies. nih.gov 2-substituted aniline pyrimidine derivatives, developed as dual Mer/c-Met inhibitors, exhibited potent antiproliferative activities against MDA-MB-231 cells. nih.gov For instance, compound 18c was found to be comparable or even superior to cabozantinib (B823) in its antiproliferative effects. nih.gov Platinum(II) complexes have also shown relevant antineoplastic activity against MDA-MB-231 cells. nih.gov

A novel series of tricyclic 1-anilino-5H-pyridazino[4,5-b]indoles were synthesized and screened for their cytotoxic activity. Compounds 8 , 9 , and 17 from this series showed 50% growth inhibitory activity in the low micromolar range (IC₅₀ = 7.7 to 12.8 µM) against Bel-7402 and HT-1080 cancer cell lines. nih.gov Compound 17 was the most potent, with IC₅₀ values of 8.2 µM and 7.9 µM against Bel-7402 and HT-1080, respectively. nih.gov

Interactive Table: Antiproliferative Activity of this compound Analogs

Compound Cell Line Cancer Type IC₅₀ (µM) Source
Compound 8 Bel-7402, HT-1080 Liver, Fibrosarcoma 7.7 - 12.8 nih.gov
Compound 9 Bel-7402, HT-1080 Liver, Fibrosarcoma 7.7 - 12.8 nih.gov
Compound 17 Bel-7402 Liver 8.2 nih.gov
Compound 17 HT-1080 Fibrosarcoma 7.9 nih.gov

Anti-infective Applications

The quest for novel anti-infective agents is driven by the emergence of drug-resistant pathogens. Pyridazine derivatives have shown promise in this area, exhibiting a spectrum of activity against various microorganisms.

Antimicrobial Spectrum (Antibacterial, Antifungal)

The antimicrobial potential of pyridazine derivatives has been the subject of numerous studies. Research into N3,N6-diphenylpyridazine-3,6-diamine derivatives, which are structurally analogous to this compound, has revealed moderate to good antimicrobial activity. In one study, a series of these compounds were synthesized and tested against a panel of bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined. One of the most active compounds, AJ27, demonstrated notable efficacy, underscoring the potential of this chemical class. jpionline.org The general synthetic route involves the reaction of 3,6-dichloropyridazine (B152260) with variously substituted anilines. jpionline.org

Further investigations into novel pyridazinone derivatives have also yielded promising antibacterial agents. A series of these compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, in a study screening newly synthesized pyridazinone derivatives, several compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. nih.gov Specifically, compound 13 was highly effective against Gram-negative bacteria, with MIC values of 3.74 µM against A. baumannii and 7.48 µM against P. aeruginosa. nih.gov Compound 3, another derivative, was the most active against the Gram-positive bacterium MRSA, with an MIC of 4.52 µM. nih.gov These findings highlight the therapeutic potential of the pyridazinone scaffold in combating challenging bacterial infections.

Table 1: In Vitro Antibacterial Activity of Pyridazinone Analogs

Compound Test Organism Minimum Inhibitory Concentration (MIC) in µM
3 S. aureus (MRSA) 4.52
7 E. coli 7.8
7 S. aureus (MRSA) 7.8
7 S. typhimurium 7.8
7 A. baumannii 7.8
13 A. baumannii 3.74
13 P. aeruginosa 7.48

Data sourced from a study on novel pyridazinone derivatives. nih.gov

Other Investigated Biological Activities

Beyond their anti-infective properties, pyridazine analogs have been investigated for other therapeutic applications, including anti-inflammatory and analgesic effects.

Anti-inflammatory Properties

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Pyridazine and pyridazinone derivatives have emerged as a promising class of anti-inflammatory agents, often with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation. nih.gov A study on new pyridazine scaffolds identified compounds 4c and 6b as potent and selective COX-2 inhibitors, with IC50 values of 0.26 µM and 0.18 µM, respectively. nih.gov Compound 6b, in particular, showed a selectivity index for COX-2 over COX-1 that was significantly higher than that of the traditional NSAID indomethacin. nih.gov

In vivo studies using the carrageenan-induced paw edema model in rats, a standard method for assessing acute inflammation, have further confirmed the anti-inflammatory potential of pyridazine derivatives. In one such study, several piperazine-containing pyridazinone derivatives demonstrated significant inhibition of edema. For instance, compounds 8b, 8c, and 8e showed high anti-inflammatory activity and were also found to be safe in terms of ulcerogenic effects. pcbiochemres.com

Table 3: In Vivo Anti-inflammatory Activity of Piperazine-Containing Pyridazinone Analogs

Compound Anti-inflammatory Activity (% inhibition of edema)
8a 68.3
8b 73.5
8c 75.9
8e 77.2
9f 69.6

Activity measured at a dose of 100 mg/kg in the carrageenan-induced paw edema test in mice. pcbiochemres.com

Analgesic Properties

The search for new and effective analgesics with favorable side-effect profiles is a major focus of pharmaceutical research. Several pyridazine and pyridazinone derivatives have demonstrated significant analgesic activity in preclinical models.

The p-benzoquinone (PBQ)-induced writhing test in mice is a common screening method for peripheral analgesic activity. In a study of piperazine-containing pyridazinone derivatives, all tested compounds showed significant analgesic effects. pcbiochemres.com Notably, compounds 8a, 8c, 8e, and 9f exhibited over 80% analgesic activity at a dose of 100 mg/kg, surpassing the efficacy of aspirin (B1665792) in this model. pcbiochemres.com

Another study on 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives also reported potent analgesic effects. Compounds Va, Vb, and Vc in this series were found to be more potent than aspirin in the writhing test and demonstrated anti-inflammatory activity comparable to indomethacin. nih.gov These findings suggest that the pyridazine scaffold is a valuable template for the development of new dual-acting anti-inflammatory and analgesic agents.

No Publicly Available Data on the Molecular Mechanisms of this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there is currently no publicly available research detailing the molecular mechanism of action, ligand-target interactions, pathway modulation, or allosteric regulation specifically for the chemical compound This compound .

While the pyridazine and aniline moieties are present in various biologically active molecules, and research exists on derivatives and related structures, no studies were identified that have specifically elucidated the biochemical and cellular effects of this compound itself. Therefore, constructing a scientifically accurate and detailed article on its molecular and cellular pharmacology, as per the requested outline, is not possible at this time.

The requested sections and subsections require specific experimental data that is not present in the current body of scientific literature. This includes:

Molecular Mechanism of Action Elucidation and Cellular Pathways

Allosteric Regulation Mechanisms and Their Pharmacological Implications:There is no evidence to suggest whether 3-(6-Chloropyridazin-3-yl)aniline acts as an allosteric modulator, nor any research into the pharmacological implications of such a mechanism.

To provide the requested detailed article, foundational research would first need to be conducted to identify the protein targets of this compound and characterize its activity at a molecular and cellular level.

Computational Chemistry and Molecular Modeling Studies of 3 6 Chloropyridazin 3 Yl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic electronic properties of a molecule. elixirpublishers.com These methods allow for the optimization of the molecular geometry and the calculation of various electronic descriptors that govern the molecule's reactivity and stability.

Frontier Molecular Orbital Theory (FMO) is a cornerstone of chemical reactivity theory, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). elixirpublishers.com The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilic character, while the LUMO is the most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more polarizable.

For 3-(6-chloropyridazin-3-yl)aniline, DFT calculations at a level like B3LYP/6-311G(d,p) would determine the energies of these orbitals. elixirpublishers.com The analysis would reveal:

E(HOMO): A higher HOMO energy suggests a greater tendency to donate electrons to an acceptor molecule. elixirpublishers.com

E(LUMO): A lower LUMO energy indicates a greater propensity to accept electrons from a donor molecule. elixirpublishers.com

HOMO-LUMO Gap (ΔE): This value helps predict the molecule's stability.

While specific DFT calculations for this compound are not detailed in the surveyed literature, the distribution of these orbitals would likely show the HOMO localized around the electron-rich aniline (B41778) ring and the LUMO distributed over the electron-deficient chloropyridazine ring system. This distribution is crucial for understanding charge transfer within the molecule and its interactions with other species.

Table 1: Key Concepts in Frontier Molecular Orbital Analysis

ParameterDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate an electron (nucleophilicity).
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron (electrophilicity).
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMOIndicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.orguni-muenchen.de It illustrates the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). researchgate.netresearchgate.net This information is invaluable for predicting how a molecule will interact with other molecules, particularly biological receptors. proteopedia.org

An MEP map of this compound would highlight:

Negative Potential Regions: These areas, indicative of high electron density, are prone to electrophilic attack. For this molecule, such regions would be expected around the nitrogen atoms of the pyridazine (B1198779) ring and potentially the amine group, which are sites for hydrogen bond acceptance. researchgate.net

Positive Potential Regions: These electron-deficient areas are susceptible to nucleophilic attack. The hydrogen atoms of the aniline's amine group would exhibit positive potential, making them key hydrogen bond donors. researchgate.net

Neutral Regions: Areas with intermediate potential (often colored green) typically correspond to the nonpolar parts of the molecule, such as the carbon backbone of the aromatic rings.

By analyzing the MEP, researchers can predict the sites responsible for intermolecular interactions, such as hydrogen bonding, which are critical for the binding of a ligand to a protein's active site. proteopedia.org

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govasiapharmaceutics.info It is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-receptor interactions.

Docking algorithms place a ligand into the binding site of a protein and score the resulting poses based on a scoring function, which estimates the binding affinity. asiapharmaceutics.infonih.gov This process predicts the most stable binding mode and provides a numerical value (e.g., binding energy in kcal/mol or an inhibition constant, Ki) that ranks potential ligands. nih.govnih.gov

While specific docking studies for this compound were not found, research on related 6-Chloropyridazin-3-yl derivatives provides significant insights. A study on derivatives designed as nicotinic agents demonstrated that this scaffold has a high affinity for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov The compounds in the study, which featured the 6-chloropyridazin-3-yl group attached to various diazabicyclic or piperazine (B1678402) moieties, all exhibited Ki values in the nanomolar range, indicating potent binding. nih.gov This suggests that this compound could also target nAChRs or other receptors with similar pharmacophoric requirements.

Table 2: Binding Affinities of Selected 6-Chloropyridazin-3-yl Derivatives for nAChRs

Compound Moiety attached to 6-ChloropyridazinylBinding Affinity (Ki, nM)
3,8-Diazabicyclo[3.2.1]octaneNanomolar range
2,5-Diazabicyclo[2.2.1]heptaneNanomolar range
PiperazineNanomolar range
HomopiperazineNanomolar range
Data sourced from a study on nicotinic agents. nih.gov

Beyond predicting affinity, molecular docking reveals the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are crucial for a ligand's specificity and potency. A post-docking analysis identifies:

Hydrogen Bonds: These are critical directional interactions. For this compound, the amine group's hydrogens can act as donors, while the pyridazine nitrogens can act as acceptors. nih.gov

Hydrophobic Interactions: The aniline and pyridazine rings can engage in hydrophobic contacts with nonpolar amino acid residues in the binding pocket.

Pi-Stacking and Pi-Cation Interactions: The aromatic rings of the ligand can stack with the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan.

Halogen Bonds: The chlorine atom on the pyridazine ring can participate in halogen bonding, a recognized interaction in drug design.

In docking studies of 1,2,3-triazole derivatives with the COVID-19 main protease, analysis showed that the ligands formed multiple hydrogen bonds and hydrophobic interactions with key residues in the active site, which was essential for their inhibitory activity. nih.gov A similar detailed analysis for this compound would be necessary to understand its mechanism of action at a molecular level.

Homology Modeling in Target Structure Prediction and Validation

Structure-based drug design relies on having a high-resolution three-dimensional structure of the target protein. When an experimental structure (from X-ray crystallography or cryo-EM) is unavailable, homology modeling can be used to generate a predictive model. nih.govnih.gov The technique is based on the principle that proteins with similar amino acid sequences adopt similar 3D structures.

The homology modeling workflow involves several key steps:

Template Selection: The first step is to find a known, experimentally determined protein structure that has a high degree of sequence similarity to the target protein. This is typically done using a BLAST search against the Protein Data Bank (PDB). nih.gov

Sequence Alignment: The target protein's amino acid sequence is carefully aligned with the template's sequence.

Model Building: A 3D model of the target is constructed based on the aligned template structure. This involves building the backbone and then adding and optimizing the side chains. nih.gov

Model Refinement and Validation: The generated model undergoes energy minimization to resolve any steric clashes or unfavorable geometries. Its quality is then rigorously assessed using tools like PROCHECK, which generates a Ramachandran plot to evaluate the stereochemical quality of the protein backbone. nih.gov

Once a reliable homology model of a target protein is built and validated, it can be used in molecular docking studies to investigate the binding of ligands like this compound. This approach allows for structure-based drug design efforts to proceed even in the absence of an experimentally solved structure for the protein of interest.

Structure-Based Drug Design Applications in Pyridazine Research

Structure-based drug design (SBDD) is a powerful paradigm in medicinal chemistry that utilizes the three-dimensional structural information of a biological target, typically a protein or nucleic acid, to design and optimize ligands. In the context of pyridazine research, SBDD has been instrumental in the development of novel inhibitors for various therapeutic targets. nih.gov

A key application of SBDD in pyridazine research is the design of inhibitors for enzymes such as Dihydropteroate Synthase (DHPS), a validated target for antimicrobial agents. nih.govnih.gov Researchers have used the crystal structure of DHPS in complex with a pyridazine-based inhibitor to identify key binding interactions and areas where the inhibitor's affinity could be improved. nih.gov By analyzing the co-crystal structure, it was possible to design a new series of pyrimido[4,5-c]pyridazine (B13102040) derivatives with optimized side chains to better engage the enzyme's active site. nih.gov

Molecular docking is a fundamental SBDD technique that predicts the preferred orientation of a ligand when bound to a receptor. In the development of novel 3,6-disubstituted pyridazine derivatives as potential anticancer agents targeting the JNK1 pathway, molecular docking was used to predict the binding modes of the designed compounds. acs.org These in silico predictions were subsequently corroborated by in vitro and in vivo experiments, demonstrating the utility of computational approaches in hit identification and lead optimization. acs.org

The general workflow for SBDD in pyridazine research often involves the following steps:

Target Identification and Validation: Identifying a biologically relevant target and confirming its role in a disease pathway.

Structure Determination: Obtaining the 3D structure of the target protein, either through experimental methods like X-ray crystallography or NMR spectroscopy, or by homology modeling if the structure of a similar protein is known.

Docking and Scoring: Computationally placing candidate pyridazine derivatives into the active site of the target and using scoring functions to estimate their binding affinity.

Lead Optimization: Modifying the lead compounds based on the predicted binding mode to improve interactions with the target, enhance potency, and optimize pharmacokinetic properties. This iterative process often involves chemical synthesis and biological evaluation of the newly designed compounds. nih.gov

The application of these computational methods allows for a more rational and efficient drug discovery process, reducing the time and cost associated with traditional screening methods. For a compound like this compound, SBDD could be applied to design derivatives with improved activity against a specific biological target by leveraging the structural information of that target.

Research AreaComputational TechniqueApplication in Pyridazine ResearchKey FindingsReference
Antimicrobial Drug DesignStructure-Based Design, X-ray CrystallographyDesign of novel pyrimido[4,5-c]pyridazine derivatives as DHPS inhibitors.Removal of an N-methyl group and optimization of a carboxylic acid side chain improved binding affinity. nih.govnih.gov
Anticancer Drug DevelopmentMolecular Docking, Molecular DynamicsDesign and confirmation of binding modes for 3,6-disubstituted pyridazine derivatives targeting the JNK1 pathway.Predicted binding modes correlated with observed in vitro and in vivo anticancer activity. acs.org
Nicotinic Agent ResearchMolecular Modeling, Conformational AnalysisDetermination of preferred conformations and SAR for 6-chloropyridazin-3-yl derivatives.Identified key pharmacophoric distances compatible with high affinity for α4β2 nAChRs. nih.gov
Anti-inflammatory Agent DiscoveryMolecular DockingElucidation of structural features for dual COX-1/COX-2 inhibition by a pyrido[2,3-d]pyridazine-2,8-dione derivative.Ring closure transformed a selective COX-2 inhibitor into a dual inhibitor. rsc.org

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes and Sustainable Methodologies for Pyridazine (B1198779) Derivatives

The development of efficient and environmentally friendly methods for synthesizing pyridazine derivatives is a key area of ongoing research. Traditional methods often require harsh reaction conditions or the use of toxic reagents. Modern approaches focus on creating these valuable compounds through more sustainable and cost-effective means.

One innovative strategy involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This metal-free method provides a highly regioselective pathway to 6-aryl-pyridazin-3-amines with broad substrate compatibility and high yields under neutral conditions. organic-chemistry.org Another sustainable approach utilizes a one-pot, three-step procedure involving singlet oxygen [4+2] cycloaddition, reduction, and hydrazine (B178648) cyclization to stereoselectively produce novel pyridazine C-nucleosides. nih.gov This method is particularly advantageous as it proceeds under mild, neutral conditions. nih.gov

Flow chemistry is also emerging as a more sustainable alternative for heterocyclic synthesis, offering better control over reaction parameters and potentially higher yields. acs.org Furthermore, researchers are exploring skeletal editing techniques to directly convert readily available pyrrolidine (B122466) rings into tetrahydropyridazine scaffolds, which can then be oxidized to aromatic pyridazines. sciencenet.cn This approach expands the synthetic toolkit for creating these nitrogen-rich and medicinally valuable scaffolds. sciencenet.cn

Diversification of Chemical Space through Advanced Derivatization Strategies

Expanding the chemical space of pyridazine scaffolds through advanced derivatization is crucial for discovering new bioactive molecules. This involves strategically modifying the core pyridazine structure to create a library of analogs with diverse physicochemical properties.

A common strategy is the late-stage diversification of a core intermediate. For instance, a convergent synthetic route can be designed to allow for the introduction of various side chains at a late stage, enabling the generation of a wide range of structurally diverse derivatives. acs.org This has been successfully applied in the synthesis of 5-alkyl pyridazinones through Negishi coupling reactions. acs.org

Another approach is scaffold hopping, where the core structure is modified to create novel analogs. This has been used to design pyridazine-urea derivatives as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2). researchgate.net Hybridization, combining the pyridazine ring with other pharmacophoric groups, is another effective strategy. For example, new pyrazole-pyridazine hybrids have been designed and synthesized as selective COX-2 inhibitors. rsc.org

Identification of New Biological Targets and Polypharmacology Studies for Pyridazine Scaffolds

The pyridazine scaffold has been associated with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. acs.orgnih.gov Future research will focus on identifying new biological targets for these compounds and exploring their potential for polypharmacology—the ability of a single compound to interact with multiple targets.

Inverse virtual screening (iVS) is a powerful computational tool for identifying potential new targets for existing compound libraries. nih.gov This approach has been used to screen a library of pyridazinone-based small molecules, originally designed as formyl peptide receptor (FPR) ligands, against a panel of potential targets. nih.gov Such studies can reveal unexpected therapeutic applications for these compounds.

The unique physicochemical properties of the pyridazine ring, such as its high dipole moment and dual hydrogen-bonding capacity, contribute to its ability to interact with a variety of biological targets. nih.gov This makes it an attractive scaffold for designing compounds with specific polypharmacological profiles, which could be beneficial for treating complex diseases like cancer. nih.gov

Integration of Advanced Computational Approaches in Lead Optimization

Computational methods are becoming increasingly integral to the drug discovery process, from initial hit identification to lead optimization. nih.gov These approaches can significantly accelerate the design and development of new drugs by providing insights into structure-activity relationships (SAR) and predicting the properties of new compounds.

Molecular docking and molecular dynamics simulations are used to predict how pyridazine derivatives bind to their target proteins and to understand the key interactions that determine their activity. acs.orgnih.gov These computational models can guide the design of new analogs with improved potency and selectivity. tandfonline.comtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) modeling is another valuable tool that establishes a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov This can be used to predict the activity of new, unsynthesized compounds and to prioritize which analogs to synthesize and test. The integration of these computational approaches with traditional medicinal chemistry is essential for efficient lead optimization. frontiersin.org

Application of 3-(6-Chloropyridazin-3-yl)aniline and Analogs as Chemical Probes for Biological Pathway Dissection

Chemical probes are small molecules that can be used to study the function of proteins and other biological molecules in living systems. The unique properties of this compound and its analogs make them promising candidates for development as chemical probes.

For example, fluorescently labeled pyridazine derivatives could be used to visualize the localization and dynamics of their target proteins within cells. The development of a palladium/norbornene-catalyzed C–H/C–H [3 + 2] annulation reaction has led to the synthesis of ring-fused imidazo[1,2-a]pyridine (B132010) architectures with promising fluorescent properties. acs.orgacs.org Similarly, a novel fluorescent probe based on a fluorescein (B123965) and pyridine-2-carboxaldehyde conjugate has been developed for the detection of mercury ions, demonstrating the potential of pyridazine-containing structures in probe design. mdpi.com

By systematically modifying the structure of this compound, researchers can develop a toolbox of chemical probes with varying selectivity and properties. These probes can then be used to dissect complex biological pathways and to identify new drug targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(6-chloropyridazin-3-yl)aniline, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution between 3,6-dichloropyridazine and aniline derivatives. For example, coupling 3,6-dichloropyridazine with substituted amines under basic conditions (e.g., triethylamine) in polar aprotic solvents (e.g., DMF or THF) at 80–100°C yields the target compound . Optimization involves controlling stoichiometry (1:1.2 molar ratio of dichloropyridazine to amine), reaction time (8–12 hours), and purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient). Monitoring via TLC (Rf ~0.3–0.5 in CH2Cl2/MeOH 10:1) ensures reproducibility .

Q. How can researchers characterize the molecular structure and purity of this compound?

  • Methodological Answer :

  • NMR : 1H/13C NMR in CDCl3 or DMSO-d6 confirms substitution patterns. Key signals include aromatic protons (δ 7.2–8.5 ppm) and NH2 protons (δ ~5.0 ppm, broad) .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 225.0465 for C10H8ClN3).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.3% .
  • Melting Point : Sharp melting points (e.g., 138–141°C) indicate purity .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber vials to prevent photodegradation. Avoid moisture (use desiccants) and prolonged exposure to temperatures >25°C, as chloropyridazine derivatives are prone to hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line selection, concentration ranges). To address this:

  • Dose-Response Curves : Use ≥10 concentrations (1 nM–100 µM) in triplicate.
  • Positive Controls : Include reference compounds (e.g., indomethacin for COX inhibition assays).
  • Orthogonal Assays : Validate results with complementary methods (e.g., SPR for binding affinity vs. cellular assays). Evidence from pyridazinone derivatives suggests IC50 values for COX-1/COX-2 inhibition should differ by ≥10-fold to confirm selectivity .

Q. What strategies improve the crystallinity of this compound for X-ray diffraction studies?

  • Methodological Answer :

  • Solvent Recrystallization : Use mixed solvents (e.g., ethanol/water) with slow evaporation.
  • SHELX Refinement : Employ SHELXL for small-molecule refinement. Key parameters: anisotropic displacement parameters for non-H atoms, hydrogen atoms placed geometrically.
  • Twinned Data Handling : For macromolecular complexes, use SHELXPRO to process twinned data (e.g., HKLF 5 format) .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electron density at the chloropyridazine ring (reactive site for Suzuki-Miyaura couplings).
  • Fukui Indices : Identify nucleophilic/electrophilic regions. The C6-Cl bond shows high electrophilicity (f⁻ ~0.15), favoring substitution .

Analytical and Data Interpretation Challenges

Q. What analytical techniques differentiate regioisomers in this compound derivatives?

  • Methodological Answer :

  • 2D NMR (HSQC/HMBC) : Correlate proton-carbon couplings to confirm substitution patterns (e.g., pyridazine C3 vs. C6 attachment).
  • X-ray Crystallography : Resolve ambiguous NOE signals. For example, C3-substituted derivatives show distinct π-π stacking distances (3.5–4.0 Å) .

Q. How should researchers address low yields in large-scale syntheses of this compound?

  • Methodological Answer :

  • Catalytic Optimization : Replace triethylamine with DBU (1,8-diazabicycloundec-7-ene) to enhance reaction efficiency.
  • Flow Chemistry : Continuous flow systems reduce side reactions (e.g., dimerization) by improving mixing and heat transfer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.